Noroxycodone (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

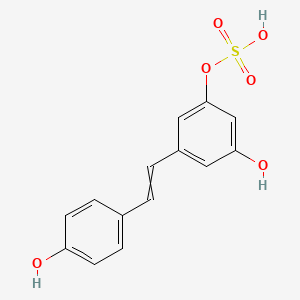

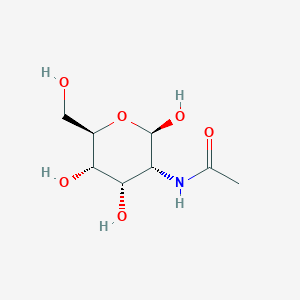

Noroxycodone (hydrochloride) is a major metabolite of the opioid analgesic oxycodone. It is formed from oxycodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . Noroxycodone binds to and activates the μ-opioid receptor similarly to oxycodone, although with one-third of the affinity and 5- to 10-fold lower activational potency . Despite being a potent μ-opioid receptor agonist, noroxycodone poorly crosses the blood-brain barrier, making it minimally analgesic compared to oxycodone .

Vorbereitungsmethoden

Noroxycodone is synthesized from oxycodone through a process called N-demethylation, which is primarily mediated by the enzyme CYP3A4 . This reaction involves the removal of a methyl group from the nitrogen atom in the oxycodone molecule. Industrial production methods for noroxycodone typically involve the use of liver microsomes or recombinant human cytochrome P450 enzymes to catalyze the N-demethylation reaction .

Analyse Chemischer Reaktionen

Noroxycodone undergoes several types of chemical reactions, including:

Oxidation: Noroxycodone can be oxidized to form noroxymorphone, another metabolite of oxycodone.

Reduction: Noroxycodone can be reduced to form alpha or beta noroxycodol.

Substitution: Noroxycodone can undergo substitution reactions, where functional groups in the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and reduction reactions, and various chemical reagents for substitution reactions. The major products formed from these reactions include noroxymorphone and noroxycodol .

Wissenschaftliche Forschungsanwendungen

Noroxycodone is used in various scientific research applications, including:

Pharmacokinetic Studies: Noroxycodone is used to study the metabolism and pharmacokinetics of oxycodone in the human body.

Analytical Chemistry: Noroxycodone is used as a reference standard in analytical methods such as high-performance liquid chromatography and mass spectrometry to quantify oxycodone and its metabolites in biological samples.

Drug Development: Noroxycodone is used in the development of new opioid analgesics and in the study of opioid receptor binding and activation.

Wirkmechanismus

Noroxycodone exerts its effects by binding to and activating the μ-opioid receptor (MOR) in the central nervous system . This receptor is involved in the modulation of pain and the reward pathway. Noroxycodone has a lower affinity and activational potency for the μ-opioid receptor compared to oxycodone, which results in its minimal analgesic effects . The primary metabolic pathway for noroxycodone is N-demethylation mediated by CYP3A4 .

Vergleich Mit ähnlichen Verbindungen

Noroxycodone is similar to other opioid metabolites such as noroxymorphone and norhydrocodone. it is unique in its lower affinity and activational potency for the μ-opioid receptor compared to oxycodone . Similar compounds include:

Noroxymorphone: Another metabolite of oxycodone with higher affinity for the μ-opioid receptor.

Norhydrocodone: A metabolite of hydrocodone with similar pharmacological properties.

Noroxycodone’s uniqueness lies in its poor ability to cross the blood-brain barrier, resulting in minimal analgesic effects compared to other opioid metabolites .

Eigenschaften

Molekularformel |

C17H20ClNO4 |

|---|---|

Molekulargewicht |

337.8 g/mol |

IUPAC-Name |

(4aS,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12?,15?,16-,17+;/m0./s1 |

InChI-Schlüssel |

IGNAMRAQFUFUMH-WOQQBOSRSA-N |

Isomerische SMILES |

COC1=C2C3=C(CC4[C@]5([C@]3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl |

Kanonische SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)

![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)

![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)

![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate](/img/structure/B10769433.png)

![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10769490.png)

![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)

![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)